Cas no 58523-48-1 (N-(10-oxostrychnidin-2-yl)acetamide)

N-(10-oxostrychnidin-2-yl)acetamide structure
58523-48-1 structure
Product name:N-(10-oxostrychnidin-2-yl)acetamide
CAS No:58523-48-1
MF:C23H25N3O3
MW:391.4629
CID:1610849
PubChem ID:3041796

N-(10-oxostrychnidin-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(10-oxostrychnidin-2-yl)acetamide
    • N-[(4aR,5aS,13aS,15aS,15bR)-14-oxo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-10-yl]acetamide
    • 2-Acetamidostrychnine
    • 4-27-00-08200 (Beilstein Handbook Reference)
    • DTXSID70974082
    • 58523-48-1
    • Strychnine, 2-acetamido-
    • N-(10-Oxostrychnidin-2-yl)ethanimidic acid
    • BRN 0099659
    • Acetamide, N-(10-oxostrychnidin-2-yl)-
    • Inchi: InChI=1S/C23H25N3O3/c1-12(27)24-14-2-3-17-16(8-14)23-5-6-25-11-13-4-7-29-18-10-20(28)26(17)22(23)21(18)15(13)9-19(23)25/h2-4,8,15,18-19,21-22H,5-7,9-11H2,1H3,(H,24,27)/t15-,18-,19-,21-,22-,23?/m0/s1
    • InChI Key: PWABHCZVPPLYLQ-XJZMMIRDSA-N
    • SMILES: CC(=O)NC1=CC2=C(C=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6

Computed Properties

  • Exact Mass: 391.19
  • Monoisotopic Mass: 391.19
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 1
  • Complexity: 826
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 61.9Ų

Experimental Properties

  • Density: 1.44
  • Boiling Point: 696.8°C at 760 mmHg
  • Flash Point: 375.2°C
  • Refractive Index: 1.712

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